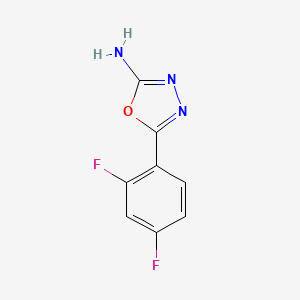

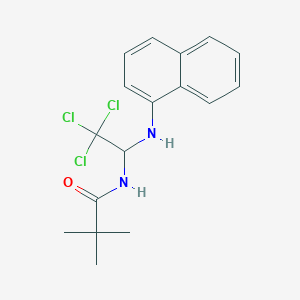

5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Diflunisal can be synthesized through various methods. One notable process involves the cross-coupling reaction of an organometallic derivative with a suitable substituted benzene in the presence of a transition-metal-based catalyst . Another method utilizes the Gomberg reaction between a diazonium salt of 2,4-difluoroaniline and anisole, followed by hydrolysis of the ether group and carboxylation .

Molecular Structure Analysis

The molecular structure of Diflunisal consists of a biphenyl core with a carboxylic acid group and two fluorine atoms attached to the phenyl ring. The 1,3,4-oxadiazole moiety contributes to its unique pharmacological properties .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

- Efficient Synthesis Techniques : A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, including compounds similar to 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine, was developed. This method uses a Ugi-4CR/aza-Wittig sequence and does not require any catalyst or activation, offering an efficient alternative for synthesizing fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).

Biological Activities

- Antimicrobial and Anti-Proliferative Properties : 1,3,4-Oxadiazole derivatives, a category to which 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine belongs, have shown significant in vitro inhibitory activity against pathogenic bacteria and fungi. Certain derivatives have exhibited broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, these compounds have been evaluated for anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, and breast cancer, showing promising results (Al-Wahaibi et al., 2021).

Photochemical Properties

- Photochemistry of Fluorinated Heterocyclic Compounds : Research into the photochemistry of fluorinated 1,3,4-oxadiazoles, such as 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine, has provided insights into novel synthetic routes. These studies have emphasized the role of photochemical processes in the synthesis of fluorinated structures, highlighting the unique photoreactivity of fluorinated oxadiazoles (Pace et al., 2004).

properties

IUPAC Name |

5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSLVSMYYJLWGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2965933.png)

![Octahydrocyclopenta[c]pyrrol-1-one](/img/structure/B2965936.png)

![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide](/img/structure/B2965939.png)

![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/no-structure.png)

![N-(1-Oxaspiro[4.6]undecan-2-ylmethyl)prop-2-enamide](/img/structure/B2965952.png)

![N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2965953.png)

![2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2965955.png)